molecular formula C14H15BN2 B14370965 1,2-Diphenyl-1,3,2-diazaborolidine CAS No. 90184-81-9

1,2-Diphenyl-1,3,2-diazaborolidine

Cat. No.: B14370965
CAS No.: 90184-81-9
M. Wt: 222.10 g/mol
InChI Key: MAWFWSHADXVGLH-UHFFFAOYSA-N
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Description

1,2-Diphenyl-1,3,2-diazaborolidine is an organoboron compound with the molecular formula C14H15BN2. It is a member of the diazaborolidine family, characterized by a five-membered ring containing boron and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diphenyl-1,3,2-diazaborolidine can be synthesized through the reaction of phenylboronic acid with an appropriate diamine under controlled conditions. One common method involves the condensation of phenylboronic acid with 1,2-diaminobenzene in the presence of a dehydrating agent such as toluene . The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-1,3,2-diazaborolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, boron-nitrogen heterocycles, and substituted diazaborolidines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,2-diphenyl-1,3,2-diazaborolidine involves its interaction with molecular targets through its boron and nitrogen atoms. The boron atom can form stable complexes with various biomolecules, while the nitrogen atoms can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exhibit therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diphenyl-1,3,2-diazaborolidine is unique due to its specific substitution pattern with two phenyl groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific electronic and steric characteristics .

Properties

CAS No.

90184-81-9

Molecular Formula

C14H15BN2

Molecular Weight

222.10 g/mol

IUPAC Name

1,2-diphenyl-1,3,2-diazaborolidine

InChI

InChI=1S/C14H15BN2/c1-3-7-13(8-4-1)15-16-11-12-17(15)14-9-5-2-6-10-14/h1-10,16H,11-12H2

InChI Key

MAWFWSHADXVGLH-UHFFFAOYSA-N

Canonical SMILES

B1(NCCN1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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